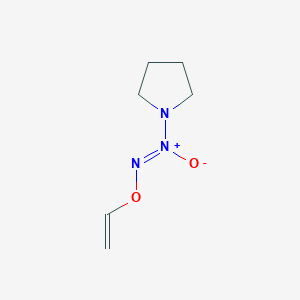
V-Pyrro/NO
Übersicht
Beschreibung
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, commonly referred to as O2-VPD, is an organic compound belonging to the class of compounds known as diazeniumdiolates. O2-VPD is a highly reactive compound that has been used in a variety of scientific and medical applications. O2-VPD has been used extensively in the fields of biochemistry and pharmacology, due to its unique properties. The compound has been used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, O2-VPD has been used to create new synthetic compounds, as well as to modify existing compounds.
Wissenschaftliche Forschungsanwendungen
Neurologische Anwendungen
V-Pyrro/NO hat nachweislich einen signifikanten Einfluss auf das zentrale Nervensystem. Es ist an der Modulation der Neurotransmitterfreisetzung beteiligt, trägt zur Regulierung kognitiver Funktionen bei und spielt eine entscheidende Rolle bei der Modulation verschiedener Aspekte der neuronalen Aktivität . Insbesondere wurde es verwendet, um den Einfluss von Stickoxid-Donoren auf angeborene spontane psychomotorische Fähigkeiten und das Kurzzeitgedächtnis bei Ratten zu untersuchen .
Hepatoprotektive Wirkungen
This compound wird durch P450-Enzyme metabolisiert, um Stickoxid (NO) in der Leber und möglicherweise in anderen Geweben freizusetzen . Es hat sich gezeigt, dass es hepatoprotektiv ist , d. h. es kann die Leber vor Schäden schützen.
Nephroprotektive Wirkungen
Zusätzlich zu seinen hepatoprotektiven Wirkungen hat sich gezeigt, dass this compound auch nephroprotektive Wirkungen hat . Es wurde verwendet, um vor Acetaminophen-induzierter Nephrotoxizität bei Mäusen zu schützen .
Antioxidative Eigenschaften
Es wurde festgestellt, dass this compound antioxidative Eigenschaften besitzt . Das bedeutet, dass es dazu beitragen kann, Zellen vor Schäden durch freie Radikale zu schützen.
Verbesserung der hepatischen Mikrozirkulation
Es wurde gezeigt, dass eine kurzfristige Behandlung mit dem hepatoselektiven NO-Donor this compound die hepatische Mikrozirkulation bei fortgeschrittener Fettleber verbessert .
Hemmung der Prolinaufnahme
Es wurde gezeigt, dass this compound die zelluläre Aufnahme von Prolin hemmt . Dies könnte Auswirkungen auf die Behandlung bestimmter Krankheiten haben.
Wirkmechanismus
Target of Action
V-Pyrro/NO, also known as O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate or (Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium, is a nitric oxide (NO) donor . Its primary targets are the cytochrome P450 enzymes, which are abundant in the liver and kidney .
Mode of Action
This compound is metabolized by cytochrome P450 enzymes to release NO . This compound has been designed to be more biocompatible and can decompose into proline, NO, and acetaldehyde, which are natural metabolites .
Biochemical Pathways
The released NO from this compound metabolism interacts with various biochemical pathways. For instance, it has been shown that this compound can inhibit the cellular uptake of proline . This suggests that this compound may affect the proline transport proteins and subsequently influence the related biochemical pathways.
Pharmacokinetics
This compound is characterized by rapid absorption following administration, rapid elimination from the body, and incomplete bioavailability . It is mainly eliminated by the liver . The half-life of this compound is approximately 3 seconds, indicating its quick decomposition to liberate NO .
Result of Action
The release of NO from this compound metabolism has several effects at the molecular and cellular levels. It has been shown to protect human liver cells from toxic attacks such as arsenic and acetaminophen . In addition, it has been found to reduce acetaminophen-induced nephrotoxicity in a dose- and time-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cytochrome P450 enzymes is crucial for its metabolism and subsequent NO release . Moreover, the compound’s effectiveness can vary depending on the specific conditions of the liver or kidney environment .
Biochemische Analyse
Biochemical Properties
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate interacts with P450 enzymes, which are responsible for its metabolism to release NO . The nature of these interactions involves the enzymatic breakdown of the compound, leading to the release of NO.
Cellular Effects
The administration of O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate has been shown to reduce cadmium-induced hepatotoxicity, as evidenced by reduced serum alanine aminotransferase activity, improved pathology, and reduced hepatic lipid peroxidation . It influences cell function by reducing hepatic inflammation, acute phase responses, and suppressing cell-death-related components .
Eigenschaften
IUPAC Name |
(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWXCQACZTVGIN-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CON=[N+](N1CCCC1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CO/N=[N+](/N1CCCC1)\[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179344-98-0 | |
| Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




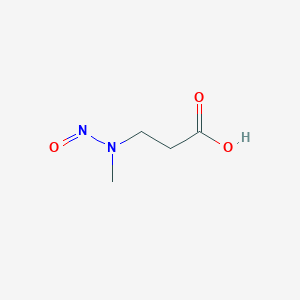
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
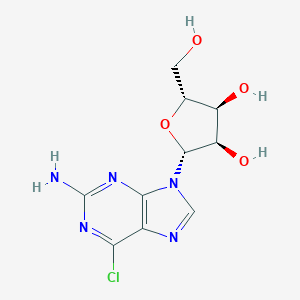
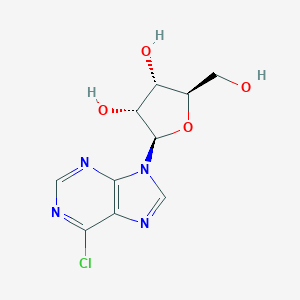

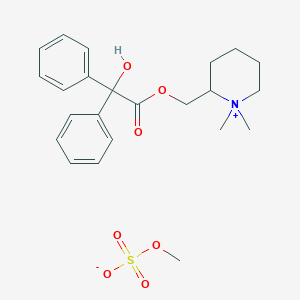


![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)



